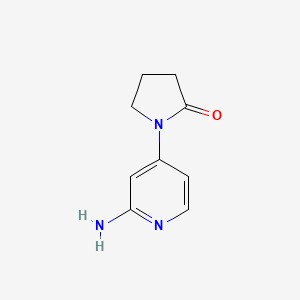
1-(2-Aminopyridin-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminopyridin-4-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with an aminopyridinyl group
Méthodes De Préparation
The synthesis of 1-(2-Aminopyridin-4-yl)pyrrolidin-2-one can be achieved through several routes. One common method involves the cyclization of functionalized acyclic substrates. For instance, the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide can yield the desired pyrrolidin-2-one derivatives . Another approach involves the oxidation of pyrrolidine derivatives . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Aminopyridin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aminopyridinyl group can undergo substitution reactions with various electrophiles, leading to a wide range of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Aminopyridin-4-yl)pyrrolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Aminopyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Aminopyridin-4-yl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique aminopyridinyl substitution in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
Similar compounds include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds are used in various fields, including medicinal chemistry and organic synthesis, but each has unique properties that make them suitable for different applications.
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-(2-aminopyridin-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H11N3O/c10-8-6-7(3-4-11-8)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2,(H2,10,11) |
Clé InChI |
NYXATCWENPQELP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=CC(=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


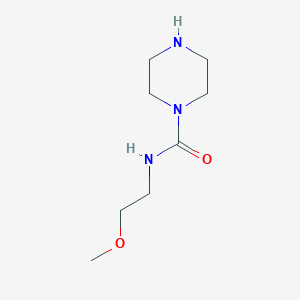
![2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12991196.png)
![(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B12991199.png)
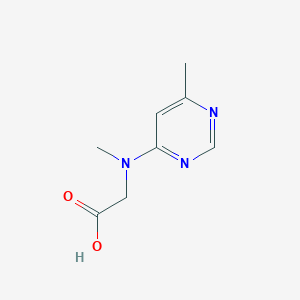
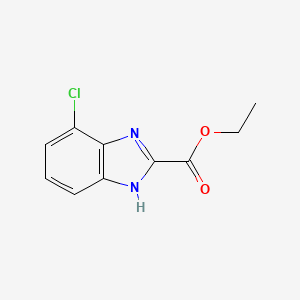
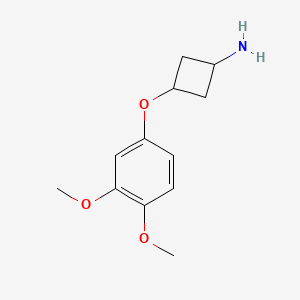

![4'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12991226.png)
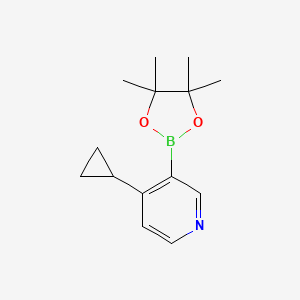
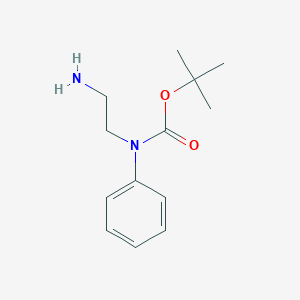
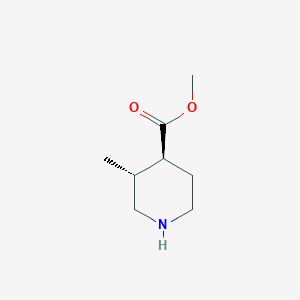
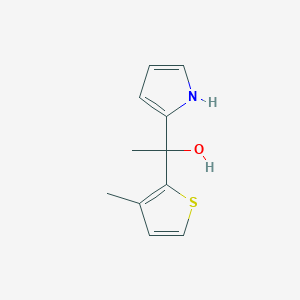

![2-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B12991259.png)
